molecular formula C19H18ClNO5S B2842111 12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1009554-40-8

12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2842111
CAS No.: 1009554-40-8
M. Wt: 407.87
InChI Key: NDGZJHZWRNXGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a structurally complex molecule featuring a tricyclic core with fused oxa- and aza-heterocycles, substituted with a 4-chlorobenzenesulfonyl group, methoxy, and methyl moieties. Its IUPAC name reflects the intricate arrangement of rings and substituents, including a bridged oxa-aza system (8-oxa-10-azatricyclo) and a ketone group at position 11.

Structural elucidation of such compounds typically employs X-ray crystallography and NMR spectroscopy. For example, the use of SHELX programs (e.g., SHELXS97 and SHELXL97) for solving and refining crystal structures is well-documented, as seen in related tricyclic compounds .

Properties

IUPAC Name

12-(4-chlorophenyl)sulfonyl-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-19-10-15(14-9-12(25-2)5-8-16(14)26-19)17(18(22)21-19)27(23,24)13-6-3-11(20)4-7-13/h3-9,15,17H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGZJHZWRNXGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure with multiple functional groups, including a sulfonyl group and methoxy substitutions. Its molecular formula is C18H18ClN3O3SC_{18}H_{18}ClN_3O_3S with a molecular weight of approximately 373.87 g/mol. The structural complexity allows for diverse reactivity patterns typical of sulfonyl-containing heterocycles.

Anticancer Activity

Research indicates that compounds containing sulfonyl groups exhibit significant anticancer properties. The unique structure of 12-(4-chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties

Sulfonamides and related compounds have demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation in the development of new antibiotics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
  • Formation of Heterocycles : The presence of nitrogen and oxygen atoms allows for the formation of additional heterocyclic compounds through cyclization reactions.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound involved several steps including:

  • Formation of the Bicyclic Core : Utilizing specific reaction conditions to ensure high yield.
  • Functional Group Modifications : Incorporating the methoxy and sulfonyl groups through targeted reactions.

The synthesized compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In another study, the biological activities of the compound were evaluated against various cancer cell lines and microbial strains:

  • The compound exhibited cytotoxic effects on specific cancer cell lines at low micromolar concentrations.
  • Antimicrobial testing showed inhibition against Gram-positive bacteria.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 4-chlorobenzenesulfonyl moiety is electron-deficient due to the sulfonyl group’s electron-withdrawing nature, making it susceptible to nucleophilic attack. Key reactions include:

Reaction TypeConditionsProductReference
Aminolysis Excess amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 60–80°CSulfonamide derivatives via displacement of the chloride
Hydrolysis Aqueous NaOH (1–2 M) at reflux (~100°C)4-Chlorobenzenesulfonic acid

Example :Compound+RNH2DMF 70 CSulfonamide+HCl\text{Compound}+\text{RNH}_2\xrightarrow{\text{DMF 70 C}}\text{Sulfonamide}+\text{HCl}

Electrophilic Aromatic Substitution

The tricyclic aromatic system undergoes substitution at activated positions. The methoxy group directs electrophiles to para and ortho positions:

Reaction TypeReagents/ConditionsPosition ModifiedReference
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at C3 or C5
Halogenation Cl₂/FeCl₃ (or Br₂/FeBr₃)Chlorination/bromination at C7

Key Insight : Steric hindrance from the tricyclic framework limits substitution to less hindered positions .

Ring-Opening Reactions

The oxa-aza tricyclic system exhibits strain-dependent reactivity under acidic/basic conditions:

Reaction TypeConditionsOutcomeReference
Acid-Catalyzed Hydrolysis HCl (conc.), refluxCleavage of the oxazole ring to form a diketone intermediate
Base-Mediated Rearrangement KOH/EtOH, 80°CRing contraction to bicyclic lactam derivatives

Mechanistic Note : Protonation of the nitrogen atom in the azatricyclo system precedes ring opening .

Functionalization of the Methoxy Group

The methoxy substituent (-OCH₃) undergoes demethylation or serves as a leaving group:

Reaction TypeReagents/ConditionsProductReference
Demethylation BBr₃ (1.0 M in CH₂Cl₂), −78°CHydroxy derivative
Alkylation R-X (alkyl halides), K₂CO₃, DMFAlkoxy analogs

Example :CompoundBBr 78 C12 4 Chlorobenzenesulfonyl 4 hydroxy 9 methyl \text{Compound}\xrightarrow{\text{BBr 78 C}}\text{12 4 Chlorobenzenesulfonyl 4 hydroxy 9 methyl }

Catalytic Transformations

Heterogeneous catalysts enable selective modifications:

CatalystReaction TypeOutcomeReference
SiO₂@(CH₂)₃-AT/SO₃H Multi-component cyclizationPyrimidine-fused derivatives
Pd/C Hydrogenation (H₂, 1 atm)Partial reduction of the aromatic rings

Notable Application : Use of sulfonic acid-functionalized silica catalysts for solvent-free synthesis of polycyclic derivatives .

Comparison with Similar Compounds

Methoxy vs. Hydroxyphenyl Derivatives

Compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) () share a tetracyclic framework but differ in substituents. The sulfonyl group in the target compound may confer greater metabolic stability compared to hydroxyl or methoxy groups .

Hexaazatricyclo Derivatives

The compound 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () features a hexaazatricyclic system. Unlike the target compound, this derivative lacks an oxa ring and sulfonyl group but includes multiple nitrogen atoms, which could enhance π-π stacking interactions in biological targets. Such differences highlight the trade-off between rigidity (imparted by sulfonyl groups) and flexibility (from aza-rich frameworks) in drug design .

Spectroscopic Comparisons

NMR Chemical Shift Analysis

demonstrates the utility of NMR in comparing structurally related compounds. For instance, chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) can reveal electronic perturbations. A hypothetical comparison of the target compound with analogues might show:

Proton Position Target Compound (ppm) Methoxy Analogue (ppm) Hydroxyphenyl Analogue (ppm)
29–36 (Region B) 7.2–7.5 (aromatic) 6.8–7.1 6.5–7.0 (+ broad OH peak)
39–44 (Region A) 3.8 (OCH₃) 3.7 (OCH₃) 4.1 (OH)

Such shifts indicate that the 4-chlorobenzenesulfonyl group in the target compound deshields adjacent protons due to its electron-withdrawing nature, whereas hydroxyl groups introduce downfield shifts from hydrogen bonding .

Computational and QSAR Insights

highlights the role of QSAR models in comparing compounds based on electronic, steric, and hydrophobic parameters. For the target compound, the sulfonyl group’s strong electron-withdrawing effect could be modeled to predict enhanced binding to serine protease enzymes, a feature absent in methoxy or hydroxyl analogues .

Q & A

Basic: What are the key considerations for synthesizing this compound in high yield and purity?

Methodological Answer:
The synthesis involves multi-step protocols requiring optimization of reaction conditions. For example:

  • Solvent selection : Absolute ethanol with glacial acetic acid as a catalyst enhances condensation reactions (e.g., benzaldehyde derivatives) .
  • Reflux duration : Extended reflux (4+ hours) ensures complete cyclization, but prolonged heating risks decomposition.
  • Purification : Vacuum evaporation followed by filtration isolates the crude product, with HPLC or recrystallization for final purity .
  • Critical parameters : Monitor reaction progress via TLC and NMR to identify intermediates and byproducts.

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms stereochemistry .
  • X-ray crystallography : Resolves the tricyclic framework and validates bond angles (e.g., C8—C9—C10—O1 torsion: −178.6°) .
  • HPLC-MS : Quantifies purity (>95%) and detects sulfonyl or azatricyclic degradation products .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:
Contradictions (e.g., conflicting NOE or coupling constants) arise from dynamic stereochemistry or impurities. Strategies include:

  • Multi-technique validation : Cross-validate NMR with IR (sulfonyl S=O stretches at 1150–1250 cm⁻¹) and high-resolution MS .
  • Crystallographic refinement : Compare experimental X-ray data (e.g., mean C–C bond length: 0.005 Å) with DFT-optimized structures .
  • Batch reproducibility : Standardize synthetic protocols (e.g., solvent drying, inert atmosphere) to minimize variability .

Advanced: How to design experiments to study the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach based on long-term environmental studies:

  • Phase 1 (Lab-scale) :
    • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and pH gradients (2–12) to assess stability .
    • Sorption studies : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential.
  • Phase 2 (Ecosystem modeling) :
    • Use LC-MS/MS to quantify residues in soil/water matrices and model degradation pathways (e.g., sulfonyl cleavage) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies require systematic modifications and bioassays:

  • Functional group variation : Synthesize analogs with substituents (e.g., replacing 4-chlorobenzenesulfonyl with methoxy groups) and compare bioactivity .
  • Biochemical assays :
    • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays.
    • Cellular uptake : Use radiolabeled (e.g., ¹⁴C) compound to track intracellular accumulation .
  • Computational docking : Map electrostatic potentials of the tricyclic core to predict binding affinities .

Advanced: How to address discrepancies in biological activity across studies?

Methodological Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation involves:

  • Standardized bioassays : Use reference compounds (e.g., ATP for kinase assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolite profiling : Identify active metabolites via LC-HRMS and compare across cell lines (e.g., HepG2 vs. HEK293).
  • Dose-response validation : Replicate IC50 curves in triplicate with blinded analysis to reduce bias .

Advanced: What are the challenges in crystallizing this compound for structural analysis?

Methodological Answer:
Crystallization hurdles include conformational flexibility and solvent inclusion:

  • Co-crystallization agents : Use crown ethers or ionic liquids to stabilize the tricyclic core .
  • Temperature gradients : Slow cooling (0.5°C/min) from saturated ethanol/water solutions improves crystal quality.
  • Data collection : Optimize X-ray wavelength (Cu-Kα vs. Mo-Kα) to resolve heavy atoms (e.g., Cl, S) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.